Ammonium rhodanilate Ammonium rhodanilate
Brand Name: Vulcanchem
CAS No.: 10380-20-8
VCID: VC20940942
InChI: InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3
SMILES: C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3]
Molecular Formula: C16H18CrN7S4
Molecular Weight: 488.6 g/mol

Ammonium rhodanilate

CAS No.: 10380-20-8

Cat. No.: VC20940942

Molecular Formula: C16H18CrN7S4

Molecular Weight: 488.6 g/mol

* For research use only. Not for human or veterinary use.

Ammonium rhodanilate - 10380-20-8

Specification

CAS No. 10380-20-8
Molecular Formula C16H18CrN7S4
Molecular Weight 488.6 g/mol
IUPAC Name azanium;aniline;chromium(3+);tetrathiocyanate
Standard InChI InChI=1S/2C6H7N.4CHNS.Cr.H3N/c2*7-6-4-2-1-3-5-6;4*2-1-3;;/h2*1-5H,7H2;4*3H;;1H3/q;;;;;;+3;/p-3
Standard InChI Key JHUMLPKPKQLKBG-UHFFFAOYSA-K
SMILES C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3]
Canonical SMILES C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[Cr+3]

Introduction

Chemical Structure and Nomenclature

Ammonium rhodanilate presents a complex structure involving chromium coordination chemistry. The compound's IUPAC name is azanium;aniline;chromium(3+);tetrathiocyanate, reflecting its composition of multiple chemical components. The molecular structure includes:

Structural Components

The compound consists of chromium(3+) coordinated with tetrathiocyanate ligands, aniline molecules, and an ammonium ion. The 1.5 water molecules of hydration contribute to its crystal structure and physical properties.

Chemical Identifiers

The compound is uniquely identified through several standard chemical identifiers:

Physical and Chemical Properties

Ammonium rhodanilate possesses distinctive physical and chemical characteristics that determine its behavior in various chemical environments and applications.

Basic Physical Properties

The compound exhibits several notable physical properties that are important for its identification and application:

PropertyValue
Molecular FormulaC₁₆H₁₈CrN₇S₄
Molecular Weight488.6 g/mol
Physical AppearanceRose-colored platelets
State at Room TemperatureSolid
SolubilitySoluble in methanol
CAS Number10380-20-8
Hydration State1.5 H₂O molecules per formula unit

Spectroscopic Properties

While specific spectroscopic data is limited in the available research, the compound's chromium-thiocyanate coordination likely produces characteristic spectral patterns that can be used for identification and purity analysis.

Synthesis Methods

The preparation of ammonium rhodanilate involves several chemical processes, typically starting with rhodanilic acid as a precursor.

Synthetic Routes

Ammonium rhodanilate can be synthesized from rhodanilic acid, which itself is prepared from chrome alum, potassium thiocyanate, and aniline. The synthetic pathway involves:

  • Formation of rhodanilic acid through the reaction of chrome alum with potassium thiocyanate

  • Incorporation of aniline into the complex

  • Formation of the ammonium salt under controlled conditions

Chemical Reactivity

Ammonium rhodanilate demonstrates various types of chemical reactivity that are significant for both its applications and handling considerations.

Types of Reactions

The compound undergoes several important reaction types:

Oxidation Reactions

These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Oxidation may occur when the compound is exposed to:

  • Oxygen

  • Hydrogen peroxide

  • Other oxidizing agents

Reduction Reactions

Reduction processes involve the addition of hydrogen or the removal of oxygen. Common reducing agents include:

  • Hydrogen gas

  • Sodium borohydride

  • Other reducing agents

Substitution Reactions

These reactions involve the replacement of one atom or group with another. The thiocyanate groups can be substituted under appropriate conditions.

Applications in Analytical Chemistry

Ammonium rhodanilate has found important applications in analytical chemistry, particularly in separation and detection techniques.

Separation Techniques

The compound is primarily utilized in the separation of amino acids and other analytical applications. Its effectiveness in chromatographic techniques is enhanced by its ability to form complexes with metal ions. Some specific applications include:

  • High-performance liquid chromatography (HPLC) for amino acid separation

  • Resolution of complex mixtures in analytical procedures

  • Enhancement of separation efficiency in column chromatography

Colorimetric Assays

In analytical chemistry, ammonium rhodanilate serves as a reagent for detecting and quantifying various substances. It is particularly valuable in colorimetric assays where its interactions lead to measurable color changes, enabling the determination of specific analyte concentrations.

ApplicationDescriptionEffectiveness
Amino Acid SeparationUsed in HPLC for improved resolutionHigh specificity for certain amino acids
Colorimetric AssaysDetects substances through color changesProvides quantitative results
Metal Ion DetectionForms complexes with specific metal ionsSelective detection of target metals

Applications in Biochemical Research

The unique properties of ammonium rhodanilate make it valuable for various biochemical research applications.

Enzyme Activity Studies

The compound is employed in biochemical assays to study enzyme activity and metabolic pathways. It can function as either a substrate or inhibitor, contributing to the understanding of biochemical mechanisms. These applications include:

  • Monitoring reaction kinetics

  • Investigating enzyme inhibition patterns

  • Studying metabolic processes

Industrial Applications

Beyond its laboratory applications, ammonium rhodanilate has potential industrial uses.

Chemical Production

In industrial settings, the compound can serve as an intermediate in the synthesis of various chemical products. Its unique properties make it suitable for producing specialized chemicals that require specific reactivity patterns.

Comparison with Similar Compounds

Understanding ammonium rhodanilate's relationship to similar compounds provides context for its applications and properties.

Rhodanilic Acid

Rhodanilic acid is a precursor to ammonium rhodanilate and shares similar chemical properties. The conversion of rhodanilic acid to its ammonium salt alters certain properties such as:

  • Solubility characteristics

  • Reactivity patterns

  • Complex formation tendencies

Quaternary Ammonium Compounds

While different in structure, quaternary ammonium compounds share certain functional similarities with ammonium rhodanilate, particularly in their interactions with biological systems. Comparative properties include:

Compound TypeStructureKey Applications
Ammonium RhodanilateChromium-thiocyanate complex with ammoniumAnalytical separations, biochemical research
Rhodanilic AcidPrecursor to ammonium rhodanilateSimilar but with different solubility and reactivity
Quaternary Ammonium CompoundsDifferent structure, similar functional groupsPrimarily antimicrobial applications

Other Thiocyanate-Based Compounds

The thiocyanate component of ammonium rhodanilate relates it to other thiocyanate compounds, though its specific chromium complex structure gives it unique properties.

Research Case Studies

Several research investigations have demonstrated the practical applications and efficacy of ammonium rhodanilate.

Amino Acid Separation Research

Studies have demonstrated the effectiveness of ammonium rhodanilate in separating amino acids via HPLC. Results have shown improved resolution and recovery rates compared to traditional methods, highlighting its potential for analytical applications in biochemistry.

Mechanism of Action Studies

Research into how ammonium rhodanilate interacts with various biological molecules has provided insights into its potential applications in biochemical assays and analytical techniques.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator